2-(2-Amino-5-fluorophenoxy)propanenitrile
Overview
Description
2-(2-Amino-5-fluorophenoxy)propanenitrile is a chemical compound with the molecular formula C9H9FN2O. It has a molecular weight of 180.18 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FN2O/c1-6(5-11)13-9-4-7(10)2-3-8(9)12/h2-4,6H,12H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Fluorinated Polyimides
Research has demonstrated the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines, including compounds similar in structure to "2-(2-Amino-5-fluorophenoxy)propanenitrile". These polyimides exhibit outstanding mechanical properties, thermal stability, low dielectric constants, and high optical transparency. Such materials are promising for applications in electronics, aerospace, and as optoelectronic materials due to their low moisture absorption and excellent thermal and mechanical stability (Liming Tao et al., 2009).
Organosoluble and Light-Colored Fluorinated Polyimides
Another study involves the preparation of novel fluorinated diamine monomers, closely related to the query compound, used to synthesize polyimides with good solubility, high thermal resistance, and lower color intensity. These materials are applicable in the electronics industry where low dielectric constants and high thermal stability are crucial (Chin‐Ping Yang et al., 2005).
High-Performance Functional Phthalonitrile Resins
Research on fluorinated phthalonitrile resins indicates the synthesis of a monomer that, when cured, produces materials with exceptional thermal and thermo-oxidative stabilities. These resins, incorporating fluorinated compounds, demonstrate potential for use in aerospace and electronic packaging materials due to their outstanding thermal stability and low dielectric constant (Minjie Wu et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2-amino-5-fluorophenoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-6(5-11)13-9-4-7(10)2-3-8(9)12/h2-4,6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDAUIVIDZGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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